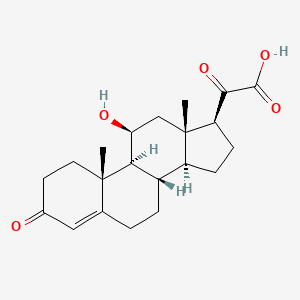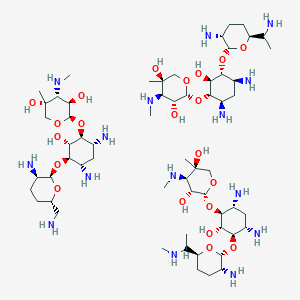
2-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(palmitoyloxy)propyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine is a phospholipid, a type of lipid molecule that is a major component of cell membranes. It is composed of a glycerol backbone linked to two fatty acids (oleic acid and palmitic acid) and a phosphoethanolamine group. This compound plays a crucial role in maintaining the structural integrity and functionality of cell membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine can be synthesized through a series of chemical reactions involving the esterification of glycerol with oleic acid and palmitic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoethanolamine. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification and phosphorylation processes .
Industrial Production Methods
Industrial production of 1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Substitution: The phosphoethanolamine group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free fatty acids (oleic acid and palmitic acid), glycerol.
Substitution: Various substituted phosphoethanolamine derivatives.
Applications De Recherche Scientifique
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component of artificial surfactants for treating respiratory distress syndrome.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine exerts its effects primarily through its incorporation into cell membranes. It helps maintain membrane fluidity and stability, which is essential for proper cell function. The compound can also participate in signaling pathways by interacting with membrane proteins and other lipids, influencing various cellular processes such as apoptosis, proliferation, and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): Another phospholipid with similar fatty acid composition but with a choline head group instead of phosphoethanolamine.
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG): Similar structure but with a glycerol head group.
1-oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL): Contains linoleic acid instead of phosphoethanolamine.
Uniqueness
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine is unique due to its specific combination of fatty acids and the phosphoethanolamine head group. This combination imparts distinct biophysical properties, such as membrane fluidity and interaction with proteins, making it particularly valuable for studying membrane dynamics and developing therapeutic applications .
Propriétés
Formule moléculaire |
C39H76NO8P |
|---|---|
Poids moléculaire |
718.0 g/mol |
Nom IUPAC |
[2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)46-36-37(48-49(43,44)47-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17- |
Clé InChI |
BLMYNJDXEOSYBR-ZCXUNETKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OP(=O)(O)OCCN |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)(O)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)





![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 2-methylheptadecanoate](/img/structure/B13831058.png)

![sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B13831061.png)
![(1S,4S,5R,9R,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid](/img/structure/B13831066.png)
